molecular formula C8H6FNS B1380175 1-fluoro-3-isothiocyanato-5-Methylbenzene CAS No. 1404091-62-8

1-fluoro-3-isothiocyanato-5-Methylbenzene

Cat. No. B1380175
CAS RN: 1404091-62-8
M. Wt: 167.21 g/mol
InChI Key: KSMUHIIOUDVJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-3-isothiocyanato-5-Methylbenzene, also known as FITC, is a fluorescent dye that has become one of the most commonly used biochemical labels for identifying and tracking molecules in biological systems. It has a linear formula of C8H6FNS .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-3-isothiocyanato-5-Methylbenzene consists of a benzene ring with a fluorine atom, an isothiocyanato group, and a methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.

Scientific Research Applications

Organometallic Chemistry and Catalysis

  • Fluorobenzene derivatives, including 1-fluoro-3-isothiocyanato-5-methylbenzene, are increasingly recognized for their versatility in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers. This property allows them to serve as non-coordinating solvents or readily displaced ligands in catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Synthesis and Chemical Reactions

  • The synthesis of fluorobenzene derivatives involves selective reactions, such as the practical syntheses of 4-fluoro-2-(methylthio)benzylamine, which is achieved through regioselective metallation and nucleophilic aromatic substitution. These methods highlight the strategic use of fluorobenzene derivatives in designing compounds for further functionalization (Perlow et al., 2007).

Molecular Dynamics and Quantum Chemical Studies

  • Molecular dynamic simulation and quantum chemical calculations have been employed to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron. These studies provide insights into the interactions between fluorobenzene derivatives and metal surfaces, underscoring their potential in material science applications (Kaya et al., 2016).

Enantioselective Synthesis

  • Research into the enantioselective synthesis of α-fluoro-β(3)-amino esters demonstrates the ability to obtain high yields and diastereomeric ratios. This method does not rely on chiral pool α-amino acids, offering a pathway to synthesize enantiopure α-fluoro-β(3)-amino acids with diverse side chains. Such advancements illustrate the role of fluorobenzene derivatives in developing novel synthetic methodologies (Duggan, Johnston, & March, 2010).

Biodegradation and Environmental Chemistry

  • The biodegradation studies of difluorobenzenes by strains like Labrys portucalensis provide insights into the environmental fate and microbial degradation of fluorinated compounds. Such research contributes to understanding the ecological impact and potential bioremediation strategies for fluorinated pollutants (Moreira et al., 2009).

properties

IUPAC Name

1-fluoro-3-isothiocyanato-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMUHIIOUDVJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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